molecular formula C11H18N2S B8390743 3-Aminomethyl-6-(tert-butylthio)methyl-pyridine

3-Aminomethyl-6-(tert-butylthio)methyl-pyridine

Cat. No. B8390743
M. Wt: 210.34 g/mol
InChI Key: VDIMMZJGRWJSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-6-(tert-butylthio)methyl-pyridine is a useful research compound. Its molecular formula is C11H18N2S and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminomethyl-6-(tert-butylthio)methyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminomethyl-6-(tert-butylthio)methyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Aminomethyl-6-(tert-butylthio)methyl-pyridine

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

[6-(tert-butylsulfanylmethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H18N2S/c1-11(2,3)14-8-10-5-4-9(6-12)7-13-10/h4-5,7H,6,8,12H2,1-3H3

InChI Key

VDIMMZJGRWJSIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1=NC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 6-(tert-butylthio)methyl-pyridine-3-carbonitrile (4.9 g, 23.8 mmol) in anhydrous THF (20 mL) under nitrogen and cool the mixture at 0° C. Add borane-THF complex (71.3 mL, 71.3 mmol, 1M solution in THF). Stir the reaction mixture at room temperature overnight. Pour slowly the reaction mixture into ice-cold 2N aqueous HCl (200 mL) and stir the resulting solution for 4 h. Concentrate in vacuo, take up the resulting solid with a minimum amount of methanol and filter through SCX-2 column eluting with methanol followed by 3N ammonia in methanol to obtain the title compound as a yellow oil (3.8 g, 77%). MS (ES+) m/z: 211 (M+H)+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
71.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
77%

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